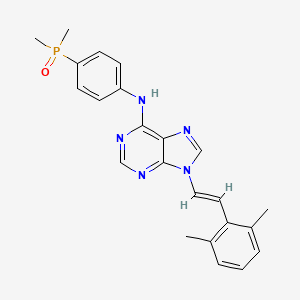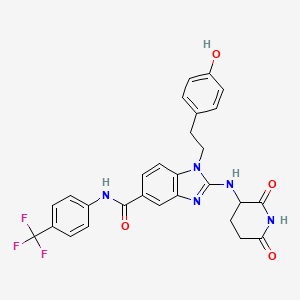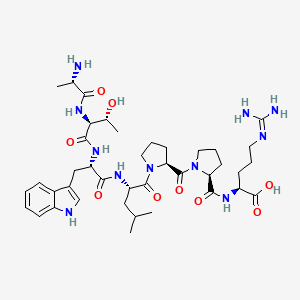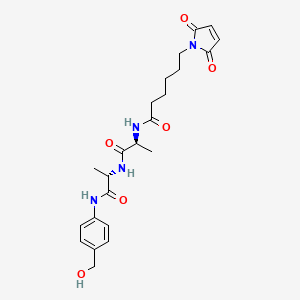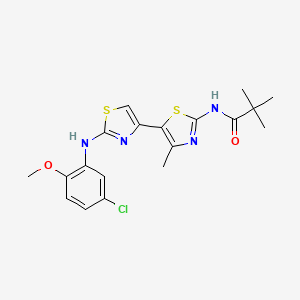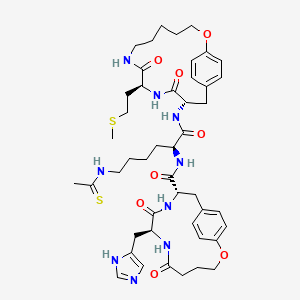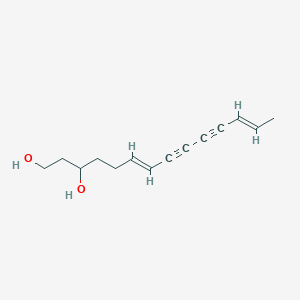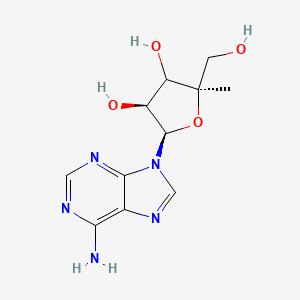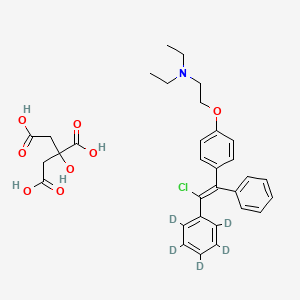
Carbamazepine 10,11-epoxide-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamazepine 10,11-epoxide-13C is a labeled isotopic form of carbamazepine 10,11-epoxide, which is an active metabolite of carbamazepine. Carbamazepine is a widely used anticonvulsant and mood-stabilizing drug, primarily used in the treatment of epilepsy and bipolar disorder. The 13C labeling is used for tracing and studying the metabolic pathways and pharmacokinetics of the compound in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamazepine 10,11-epoxide-13C involves the introduction of a 13C isotope into the carbamazepine molecule. This can be achieved through various synthetic routes, including the use of 13C-labeled precursors in the synthesis of carbamazepine, followed by the epoxidation of the 10,11 double bond. The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of 13C-labeled precursors is crucial in the industrial production process to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Carbamazepine 10,11-epoxide-13C undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Diol derivatives.
Substitution: Substituted carbamazepine derivatives.
Aplicaciones Científicas De Investigación
Carbamazepine 10,11-epoxide-13C is extensively used in scientific research for various applications:
Chemistry: Used as a tracer in studying the metabolic pathways and reaction mechanisms of carbamazepine.
Biology: Helps in understanding the biological effects and interactions of carbamazepine and its metabolites.
Medicine: Used in pharmacokinetic studies to monitor the distribution, metabolism, and excretion of carbamazepine in the body.
Industry: Employed in the development of new formulations and drug delivery systems for carbamazepine
Mecanismo De Acción
Carbamazepine 10,11-epoxide-13C exerts its effects by inhibiting voltage-gated sodium channels, which reduces the excitability of neurons and prevents the spread of seizure activity. The compound also interacts with other ion channels, including calcium and potassium channels, contributing to its anticonvulsant and mood-stabilizing effects. The 13C labeling allows for detailed studies of these interactions and the identification of molecular targets and pathways involved .
Comparación Con Compuestos Similares
Carbamazepine 10,11-epoxide-13C is compared with other similar compounds, such as:
Oxcarbazepine: A structurally related compound with similar anticonvulsant properties but different metabolic pathways.
Eslicarbazepine Acetate: Another related compound with a more favorable side effect profile and different pharmacokinetics.
Phenytoin: An older anticonvulsant with a different mechanism of action but similar therapeutic uses
These comparisons highlight the uniqueness of this compound in terms of its metabolic pathways, pharmacokinetics, and applications in scientific research.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13+1 |
Clave InChI |
ZRWWEEVEIOGMMT-KCKQSJSWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3[13CH](O3)C4=CC=CC=C4N2C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



